N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)cyclohexanecarboxamide
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Description
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities . They are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally well-studied, and they are known to have good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities .
Action Environment
The synthesis of quinoline derivatives is known to be influenced by various environmental factors .
Properties
IUPAC Name |
N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-22(20(24)15-7-5-4-6-8-15)13-17-12-16-11-14(2)9-10-18(16)21-19(17)23/h9-12,15H,3-8,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVRLNSEMDPUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.